Pyridoxal 5'-phosphate hydrate

Catalog No.
S594227
CAS No.
41468-25-1
M.F
C8H10NO6P.H2O
C8H12NO7P
M. Wt
265.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxal 5'-phosphate hydrate

CAS Number

41468-25-1

Product Name

Pyridoxal 5'-phosphate hydrate

IUPAC Name

(4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl dihydrogen phosphate;hydrate

Molecular Formula

C8H10NO6P.H2O
C8H12NO7P

Molecular Weight

265.16 g/mol

InChI

InChI=1S/C8H10NO6P.H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);1H2

InChI Key

CEEQUQSGVRRXQI-UHFFFAOYSA-N

SMILES

Array

Synonyms

Phosphate, Pyridoxal, Pyridoxal 5 Phosphate, Pyridoxal 5-Phosphate, Pyridoxal P, Pyridoxal Phosphate, Pyridoxal-P

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.O

The exact mass of the compound Pyridoxal phosphate hydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Pyridoxal. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridoxal 5'-phosphate (PLP) hydrate (CAS 41468-25-1) is the metabolically active, phosphorylated coenzyme form of vitamin B6. As a critical cofactor for over 140 PLP-dependent enzymes—including transaminases, decarboxylases, and racemases—it is essential for amino acid and neurotransmitter metabolism. For industrial and laboratory procurement, the hydrate form is universally preferred over the anhydrous variant due to its stable crystalline structure, predictable moisture content, and superior handling characteristics. Unlike unphosphorylated precursors such as pyridoxine, PLP hydrate is directly active in cell-free systems, making it the benchmark reagent for in vitro enzymatic assays, biocatalysis, and structural biology applications [1].

Substituting PLP hydrate with cheaper, unphosphorylated B6 vitamers (like pyridoxine or pyridoxine hydrochloride) leads to complete failure in cell-free in vitro assays because these precursors require enzymatic activation by pyridoxal kinase and pyridoxine 5'-phosphate oxidase (PNPOx)[1]. Furthermore, in cellular models, high concentrations of pyridoxine can paradoxically act as a competitive inhibitor of PLP-dependent enzymes, inducing neurotoxicity rather than supporting enzymatic function [2]. Attempting to substitute the hydrate form with anhydrous PLP introduces severe weighing errors; the anhydrous form is highly hygroscopic and rapidly absorbs atmospheric moisture, causing unpredictable molarity in critical stock solutions.

Direct Coenzyme Activation in Cell-Free Transaminase Assays

In cell-free biochemical assays, the phosphorylation state of the B6 vitamer is an absolute requirement for catalytic function. PLP hydrate provides immediate, 100% functional saturation of apoenzymes (e.g., aspartate aminotransferase), whereas unphosphorylated pyridoxine yields 0% activity in the absence of cellular kinases. Procurement of the pre-phosphorylated active form is thus mandatory for in vitro diagnostics and biocatalysis [1].

Evidence DimensionIn vitro apoenzyme activation (transaminase)
Target Compound Data100% direct apoenzyme saturation
Comparator Or BaselinePyridoxine (0% activation without kinase)
Quantified DifferenceAbsolute requirement (active vs. inactive)
ConditionsCell-free in vitro enzymatic assay

Buyers formulating diagnostic kits or running cell-free biocatalysis must procure PLP hydrate, as cheaper precursors are biologically inert outside living cells.

Prevention of Competitive Inhibition and Neurotoxicity in Cell Culture

When formulating cell culture media or conducting high-dose cellular assays, vitamer selection dictates cell survival. Research on SH-SY5Y neuroblastoma cells demonstrates that high concentrations of pyridoxine competitively inhibit PLP-dependent enzymes and induce concentration-dependent cell death. In contrast, direct administration of PLP hydrate maintains baseline cell viability and avoids the 'B6 paradox' toxicity, making it the superior choice for sensitive neuronal cell models [1].

Evidence DimensionCell viability and enzyme inhibition
Target Compound DataMaintains baseline viability; no competitive inhibition
Comparator Or BaselinePyridoxine (Induces concentration-dependent cell death; inhibits PLP enzymes)
Quantified DifferenceNon-toxic cofactor vs. neurotoxic competitive inhibitor at high doses
ConditionsSH-SY5Y cell culture (24h exposure)

For researchers working with neuronal cell lines or high-dose supplementation models, procuring PLP hydrate prevents confounding toxicity artifacts caused by precursor accumulation.

Solid-State Stability and Molarity Precision

The hydration state of PLP critically impacts laboratory handling and formulation accuracy. Anhydrous PLP is highly hygroscopic, leading to rapid, unquantified weight gain upon atmospheric exposure, which skews molarity calculations. The monohydrate form (CAS 41468-25-1) provides a stable, predictable crystalline structure (1:1 molar water ratio) that resists further rapid moisture uptake, ensuring precise millimolar stock solutions required for enzyme kinetics and structural biology .

Evidence DimensionWeighing precision and moisture stability
Target Compound DataStable 1:1 molar water ratio (monohydrate)
Comparator Or BaselineAnhydrous PLP (Uncontrolled >1 molar water absorption)
Quantified DifferenceHigh molarity reproducibility vs. high error margin in ambient weighing
ConditionsAmbient laboratory weighing and stock solution preparation

Procurement of the hydrate form guarantees that analytical chemists and structural biologists can achieve exact, reproducible concentrations without specialized dry-box handling.

In Vitro Diagnostic (IVD) Kits for Transaminases

Because PLP hydrate is directly active without enzymatic conversion, it is the mandatory coenzyme for formulating clinical diagnostic assays measuring AST (aspartate aminotransferase) and ALT (alanine aminotransferase) levels. Unphosphorylated vitamers cannot be used in these cell-free diagnostic reagents [1].

Biocatalysis and Chiral Amine Synthesis

Industrial biocatalysis relying on engineered transaminases requires PLP hydrate to shuttle amine groups. The stable monohydrate form ensures precise stoichiometric dosing of the cofactor into the bioreactor, maximizing the yield of chiral amines while avoiding the weighing errors associated with anhydrous PLP .

Neuronal Cell Culture Media Formulation

For in vitro models of neurodegenerative diseases using sensitive cell lines like SH-SY5Y, PLP hydrate is the preferred B6 source. It bypasses the cellular machinery required to phosphorylate pyridoxine and avoids the concentration-dependent neurotoxicity (the B6 paradox) caused by precursor accumulation [2].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

265.03513872 Da

Monoisotopic Mass

265.03513872 Da

Heavy Atom Count

17

Melting Point

141.5 °C

UNII

5V5IOJ8338

Drug Indication

Investigated for use/treatment in coronary artery disease.

Pharmacology

Pyridoxal Phosphate is the active form of vitamin B6 and a coenzyme for many pyridoxal phosphate (PLP)-dependent enzymes. PLP is involved in numerous enzymatic transamination, decarboxylation and deamination reactions; it is necessary for the synthesis of amino acids and amino acid metabolites, and for the synthesis and/or catabolism of certain neurotransmitters, including the conversion of glutamate into gamma-aminobutyric acid (GABA) and levodopa into dopamine. PLP can be used as a dietary supplement in cases of vitamin B6 deficiency. Reduced levels of PLP in the brain can cause neurological dysfunction.

MeSH Pharmacological Classification

Vitamin B Complex

Mechanism of Action

MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development.

Other CAS

41468-25-1

Wikipedia

Pyridoxal phosphate hydrate

Dates

Last modified: 08-15-2023

Structural characterization of a 2-aminoethylphosphonate:pyruvate aminotransferase from Pseudomonas aeruginosa PAO1

Haizhu Jia, Yuan Chen, Yujing Chen, Ruihua Liu, Qionglin Zhang, Mark Bartlam
PMID: 33743347   DOI: 10.1016/j.bbrc.2021.03.046

Abstract

2-aminoethylphosphonate:pyruvate aminotransferase (AEPT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that mediates the first step in the AEP degradation pathway. It catalyzes the transamination of 2-aminoethylphosphonate (AEP) with pyruvate to phosphonoacetaldehyde and l-alanine respectively. Although the enzyme is widely present in microorganisms, there are few reports on the structure and function of AEPT to date. Here we report the crystal structure of AEPT from Pseudomonas aeruginosa PAO1 (PaAEPT) to 2.35 Å resolution in the absence of the PLP cofactor. PaAEPT crystallizes in space group P2
2
2 with one monomer per asymmetric unit. Analytical ultracentrifugation analysis shows that PaAEPT forms a stable dimer in solution. Our work provides a valuable starting point for further functional and mechanistic studies of the AEP degradation pathway.


Inhibiting Pyridoxal Kinase of

Suneeta Devi, Priya Tomar, Khaja Faisal Tarique, Samudrala Gourinath
PMID: 33937101   DOI: 10.3389/fcimb.2021.660466

Abstract

Pyridoxal 5'-phosphate (PLP) functions as a cofactor for hundreds of different enzymes that are crucial to the survival of microorganisms. PLP-dependent enzymes have been extensively characterized and proposed as drug targets in
. This pathogen is unable to synthesize vitamin B
pathway and relies on the uptake of vitamin B
vitamers from the host which are then phosphorylated by the enzyme pyridoxal kinase to produce PLP, the active form of vitamin B
. Previous studies from our lab shows that
PLK is essential for the survival and growth of this protozoan parasite and its active site differs significantly with respect to its human homologue making it a potential drug target.
screening of
PLK against small molecule libraries were performed and top five ranked molecules were shortlisted on the basis of docking scores. These compounds dock into the PLP binding site of the enzyme such that binding of these compounds hinders the binding of substrate. Of these five compounds, two compounds showed inhibitory activity with IC
values between 100-250 μM when tested
. The effect of these compounds proved to be extremely lethal for
trophozoites in cultured cells as the growth was hampered by 91.5% and 89.5% when grown in the presence of these compounds over the period of 72 hours.


Promiscuous enzymes generating d-amino acids in mammals: Why they may still surprise us?

Herman Wolosker, Inna Radzishevsky
PMID: 33710333   DOI: 10.1042/BCJ20200988

Abstract

Promiscuous catalysis is a common property of enzymes, particularly those using pyridoxal 5'-phosphate as a cofactor. In a recent issue of this journal, Katane et al. Biochem. J. 477, 4221-4241 demonstrate the synthesis and accumulation of d-glutamate in mammalian cells by promiscuous catalysis mediated by a pyridoxal 5'-phosphate enzyme, the serine/threonine dehydratase-like (SDHL). The mechanism of SDHL resembles that of serine racemase, which synthesizes d-serine, a well-established signaling molecule in the mammalian brain. d-Glutamate is present in body fluids and is degraded by the d-glutamate cyclase at the mitochondria. This study demonstrates a biochemical pathway for d-glutamate synthesis in mammalian cells and advances our knowledge on this little-studied d-amino acid in mammals. d-Amino acids may still surprise us by their unique roles in biochemistry, intercellular signaling, and as potential biomarkers of disease.


Identification and characterization of the pyridoxal 5'-phosphate allosteric site in Escherichia coli pyridoxine 5'-phosphate oxidase

Anna Barile, Theo Battista, Annarita Fiorillo, Martino Luigi di Salvo, Francesco Malatesta, Angela Tramonti, Andrea Ilari, Roberto Contestabile
PMID: 34019876   DOI: 10.1016/j.jbc.2021.100795

Abstract

Pyridoxal 5'-phosphate (PLP), the catalytically active form of vitamin B
, plays a pivotal role in metabolism as an enzyme cofactor. PLP is a very reactive molecule and can be very toxic unless its intracellular concentration is finely regulated. In Escherichia coli, PLP formation is catalyzed by pyridoxine 5'-phosphate oxidase (PNPO), a homodimeric FMN-dependent enzyme that is responsible for the last step of PLP biosynthesis and is also involved in the PLP salvage pathway. We have recently observed that E. coli PNPO undergoes an allosteric feedback inhibition by PLP, caused by a strong allosteric coupling between PLP binding at the allosteric site and substrate binding at the active site. Here we report the crystallographic identification of the PLP allosteric site, located at the interface between the enzyme subunits and mainly circumscribed by three arginine residues (Arg23, Arg24, and Arg215) that form an "arginine cage" and efficiently trap PLP. The crystal structure of the PNPO-PLP complex, characterized by a marked structural asymmetry, presents only one PLP molecule bound at the allosteric site of one monomer and sheds light on the allosteric inhibition mechanism that makes the enzyme-substrate-PLP ternary complex catalytically incompetent. Site-directed mutagenesis studies focused on the arginine cage validate the identity of the allosteric site and provide an effective means to modulate the allosteric properties of the enzyme, from the loosening of the allosteric coupling (in the R23L/R24L and R23L/R215L variants) to the complete loss of allosteric properties (in the R23L/R24L/R21L variant).


The Rid family member RutC of Escherichia coli is a 3-aminoacrylate deaminase

Brandi A Buckner, Ashley M Lato, Shawn R Campagna, Diana M Downs
PMID: 33839153   DOI: 10.1016/j.jbc.2021.100651

Abstract

The Rid protein family (PF14588, IPR006175) is divided into nine subfamilies, of which only the RidA subfamily has been characterized biochemically. RutC, the founding member of one subfamily, is encoded in the pyrimidine utilization (rut) operon that encodes a pathway that allows Escherichia coli to use uracil as a sole nitrogen source. Results reported herein demonstrate that RutC has 3-aminoacrylate deaminase activity and facilitates one of the reactions previously presumed to occur spontaneously in vivo. RutC was active with several enamine-imine substrates, showing similarities and differences in substrate specificity with the canonical member of the Rid superfamily, Salmonella enterica RidA. Under standard laboratory conditions, a Rut pathway lacking RutC generates sufficient nitrogen from uracil for growth of E. coli. These results support a revised model of the Rut pathway and provide evidence that Rid proteins may modulate metabolic fitness, rather than catalyzing essential functions.


Predictive modeling of hypophosphatasia based on a case series of adult patients with persistent hypophosphatasemia

R Garcia-Carretero, M Olid-Velilla, D Perez-Torrella, N Torres-Pacho, M-T Darnaude-Ortiz, A-D Bustamate-Zuloeta, J-A Tenorio
PMID: 33619648   DOI: 10.1007/s00198-021-05885-8

Abstract

Approximately half of individuals with hypophosphatasemia (low levels of serum alkaline phosphatase) have hypophosphatasia, a rare genetic disease in which patients may have stress fractures, bone and joint pain, or premature tooth loss. We developed a predictive model based on specific biomarkers of this disease to better diagnose this condition.
Hypophosphatasemia is a condition in which low levels of alkaline phosphatase (ALP) are detected in the serum. Some individuals presenting with this condition may have a rare genetic disease called hypophosphatasia (HPP), which involves mineralization of the bone and teeth. Lack of awareness of HPP and its nonspecific symptoms make this genetic disease difficult to diagnose. We developed a predictive model based on biomarkers of HPP such as ALP and pyridoxal 5'-phosphate (PLP), because clinical manifestations sometimes are not recognized as symptoms of HPP.
We assessed 325,000 ALP results between 2010 and 2015 to identify individuals suspected of having HPP. We performed univariate and multivariate analyses to characterize the relationship between hypophosphatasemia and HPP. Using several machine learning algorithms, we developed several models based on biomarkers and compared their performance to determine the best model.
The final cohort included 45 patients who underwent a genetic test. Half (23 patients) showed a mutation of the ALPL gene that encodes the tissue-nonspecific ALP enzyme. ALP (odds ratio [OR] 0.61, 95% confidence interval [CI] 0.3-0.8, p = 0.01) and PLP (OR 1.06, 95% CI 1.01-1.15, p = 0.04) were the only variables significantly associated with the presence of HPP. Support vector machines and logistic regression were the machine learning algorithms that provided the best predictive models in terms of classification (area under the curve 0.936 and 0.844, respectively).
Given the high probability of a misdiagnosis, its nonspecific symptoms, and a lack of awareness of serum ALP levels, it is difficult to make a clinical diagnosis of HPP. Predictive models based on biomarkers are necessary to achieve a proper diagnosis. Our proposed machine learning approaches achieved reasonable performance compared to traditional statistical methods used in biomedicine, increasing the likelihood of properly diagnosing such a rare disease as HPP.


The Affinity of Carboplatin to B-Vitamins and Nucleobases

Beata Szefler, Przemysław Czeleń, Przemysław Krawczyk
PMID: 33807309   DOI: 10.3390/ijms22073634

Abstract

Platinum compounds have found wide application in the treatment of various types of cancer and carboplatin is one of the main platinum-based drugs used as antitumor agents. The anticancer activity of carboplatin arises from interacting with DNA and inducing programmed cell death. However, such interactions may occur with other chemical compounds, such as vitamins containing aromatic rings with lone-pair orbitals, which reduces the anti-cancer effect of carboplatin. The most important aspect of the conducted research was related to the evaluation of carboplatin affinity to vitamins from the B group and the potential impact of such interactions on the reduction of therapeutic capabilities of carboplatin in anticancer therapy. Realized computations, including estimation of Gibbs Free Energies, allowed for the identification of the most reactive molecule, namely vitamin B6 (pyridoxal phosphate). In this case, the computational estimations indicating carboplatin reactivity were confirmed by spectrophotometric measurements.


Vitamin B6 Acquisition and Metabolism in

Akram A Da'dara, Manal Elzoheiry, Samar N El-Beshbishi, Patrick J Skelly
PMID: 33613557   DOI: 10.3389/fimmu.2020.622162

Abstract

Schistosomes are parasitic platyhelminths that currently infect >200 million people globally. The adult worms can live within the vasculature of their hosts for many years where they acquire all nutrients necessary for their survival and growth. In this work we focus on how
parasites acquire and metabolize vitamin B6, whose active form is pyridoxal phosphate (PLP). We show here that live intravascular stage parasites (schistosomula and adult males and females) can cleave exogenous PLP to liberate pyridoxal. Of the three characterized nucleotide-metabolizing ectoenzymes expressed at the schistosome surface (SmAP, SmNPP5, and SmATPDase1), only SmAP hydrolyzes PLP. Heat-inactivated recombinant SmAP can no longer cleave PLP. Further, parasites whose SmAP gene has been suppressed by RNAi are significantly impaired in their ability to cleave PLP compared to controls. When schistosomes are incubated in murine plasma, they alter its metabolomic profile-the levels of both pyridoxal and phosphate increase over time, a finding consistent with the action of host-exposed SmAP acting on PLP. We hypothesize that SmAP-mediated dephosphorylation of PLP generates a pool of pyridoxal around the worms that can be conveniently taken in by the parasites to participate in essential, vitamin B6-driven metabolism. In addition, since host PLP-dependent enzymes play active roles in inflammatory processes, parasite-mediated cleavage of this metabolite may serve to limit parasite-damaging inflammation. In this work we also identified schistosome homologs of enzymes that are involved in intracellular vitamin B6 metabolism. These are pyridoxal kinase (SmPK) as well as pyridoxal phosphate phosphatase (SmPLP-Ph) and pyridox(am)ine 5'-phosphate oxidase (SmPNPO) and cDNAs encoding these three enzymes were cloned and sequenced. The three genes encoding these enzymes all display high relative expression in schistosomula and adult worms suggestive of robust vitamin B6 metabolism in the intravascular life stages.


Gender Differences in the Associations of Plasma Pyridoxal 5'-Phosphate with Plasma Polyunsaturated Fatty Acids among US Young and Middle-Aged Adults: NHANES 2003-2004

Hyojung Kim, Evelyn B Enrione, Vijaya Narayanan, Tan Li, Adriana Campa
PMID: 33572554   DOI: 10.3390/nu13020477

Abstract

Vitamin B6-restricted diets and low plasma pyridoxal 5'-phosphate (PLP) status altered plasma polyunsaturated fatty acids (PUFA) compositions. Evidence suggests the role of gender in the metabolism of vitamin B6 and PUFA. However, no epidemiologic study examined the impact of gender on the relationship between vitamin B6 and PUFA status in adults. Thus, we investigated whether there were gender differences in the association of vitamin B6 intake and plasma PLP concentration with plasma PUFA concentrations and ratios (eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), arachidonic acid (AA), EPA + DHA, EPA/AA, (EPA + DHA)/AA) in US young/middle-aged adults. In total, 864 participants (20-59 years; 484 men, 380 women) from the National Health and Nutrition Examination Survey (NHANES) 2003-2004 were used for this cross-sectional study. Nutrient intakes were estimated from two 24 h recalls and supplement questionnaires; plasma PLP and PUFA were measured. Multivariate linear regression was utilized to obtain unstandardized (b) and standardized (β) coefficients. Covariates included demographic, socioeconomic, dietary variables, physical activity level, cigarette smoking status, alcohol consumption, prescription medication use, and BMI. There were significant interactions between gender and PLP on EPA (
= 0.004), DHA (
= 0.020), EPA + DHA (
= 0.010), EPA/AA (
= 0.002), (EPA + DHA)/AA (
= 0.004), whereas no interaction between gender and B6 intake existed. In gender-stratified analyses, in men, PLP was positively associated with EPA (β = 0.138, b = 0.104,
= 0.0004), DHA (β = 0.101, b = 0.058,
= 0.036), EPA + DHA (β = 0.125, b = 0.073,
= 0.005), EPA/AA (β = 0.144, b = 0.099,
= 0.0002), (EPA + DHA)/AA (β = 0.123, b = 0.068,
= 0.005). However, no associations between PLP and PUFA existed in women. In conclusion, gender differences were found in the relationships between plasma PLP and plasma EPA, DHA, EPA + DHA, EPA/AA, and (EPA + DHA)/AA, with significant direct associations in men only among US young/middle-aged adults.


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